molecular formula C18H20N6O3 B2379458 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-81-8

9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2379458
CAS No.: 921803-81-8
M. Wt: 368.397
InChI Key: ASDLOULTLVQOLL-UHFFFAOYSA-N
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Description

| 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a potent and selective small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound functions by specifically targeting the kinase domain of ATM, thereby blocking its phosphorylation activity and the subsequent initiation of downstream DNA repair and cell cycle checkpoint signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26545687/]. Its primary research value lies in its utility as a chemical probe to dissect the complex mechanisms of the DDR, particularly in the context of double-strand break repair. Researchers employ this inhibitor to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide, to investigate synthetic lethal interactions and overcome treatment resistance [https://www.cancer.gov/research/areas/treatment/dna-damage-response]. Studies have demonstrated its effectiveness in enhancing the cytotoxic effects of radiotherapy and certain chemotherapies in preclinical models, making it a valuable tool for oncology research aimed at developing novel combination therapies [https://pubmed.ncbi.nlm.nih.gov/26545687/]. By enabling the precise inhibition of ATM, this compound facilitates a deeper understanding of genomic instability and its role in carcinogenesis, providing critical insights for targeted cancer drug discovery.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-10(2)9-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)11-5-7-12(27-4)8-6-11/h5-8,10H,9H2,1-4H3,(H,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDLOULTLVQOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione , with the CAS number 921803-81-8 , is a synthetic derivative of purine and triazole. Its molecular formula is C18H20N6O3C_{18}H_{20}N_{6}O_{3}, and it has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Basic Information

PropertyValue
Molecular FormulaC18H20N6O3
Molecular Weight368.4 g/mol
CAS Number921803-81-8
Structural FormulaStructure

The compound's biological activity is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other cellular pathways. GPCRs play critical roles in numerous physiological processes, including signal transduction and cellular communication. Studies have indicated that compounds similar to this one can modulate receptor activity, influencing downstream signaling cascades that affect cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as:

  • Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell cycle arrest : It causes cell cycle arrest at specific phases, preventing further division and growth.

A study published in Molecules indicated that derivatives of triazole exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This effect was linked to the inhibition of specific signaling pathways involved in inflammation .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Results Summary:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Results Summary:

Treatment GroupSwelling Reduction (%)Pain Score Reduction (%)
Control00
Compound Treatment6070

These findings indicate that the compound may be effective in managing inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine core and triazole ring enable nucleophilic substitution, particularly at electrophilic positions.

Reaction Type Reagents/Conditions Outcome Source
Alkylation Bromoacetonitrile, methanol, triethylamineSubstitution at the triazole N-position to form alkylated derivatives
Acylation Ethyl chloroformate, DCM, 0–5°CIntroduction of acyl groups at the purine N7 or N9 positions
  • The isobutyl group at N9 sterically hinders substitution at adjacent positions, directing reactivity toward the triazole ring or purine N3/N7.

  • Methoxyphenyl substituents remain inert under mild alkylation conditions but may undergo demethylation under strong acidic conditions.

Oxidation and Reduction

Controlled oxidation/reduction modifies functional groups while preserving the core structure.

Reaction Type Reagents/Conditions Outcome Source
Oxidation Dess-Martin periodinane, dichloromethane, RTConversion of secondary alcohols (if present) to ketones
Reductive Amination Sodium cyanoborohydride, acetic acid, DCEIntroduction of amine groups via imine intermediates
  • The purine dione moiety (6,8-dione) is resistant to over-oxidation under standard conditions.

  • Reduction of the triazole ring is not observed with NaBH₄ or LiAlH₄, indicating stability .

Hydrolysis and Cyclization

Hydrolysis reactions target ester or amide linkages, while cyclization builds fused rings.

Reaction Type Reagents/Conditions Outcome Source
Acid Hydrolysis HCl (6M), reflux, 12 hrsCleavage of methoxy groups to hydroxyl derivatives
Base-Induced Cyclization KOtBu, THF, 60°CFormation of diazepine or diazocine fused rings
  • The 4-methoxyphenyl group hydrolyzes to 4-hydroxyphenyl under strongly acidic conditions.

  • Cyclization reactions often employ amino alcohols or diamines to form bridged heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

Reaction Type Reagents/Conditions Outcome Source
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CIntroduction of aryl/heteroaryl groups at the purine C2 position
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAmination at the triazole C5 position
  • The methoxyphenyl group does not interfere with cross-coupling due to its electron-donating nature .

  • Steric hindrance from the isobutyl group limits reactivity at N9.

Stability Under Reaction Conditions

The compound exhibits robust stability in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (>12M HCl) or bases (>5M NaOH).

Condition Stability Degradation Products
pH 1–3 (aqueous) Stable for 24 hrs at 25°CNone detected
pH >12 Decomposition within 1 hrFragmented purine and triazole derivatives

Comparative Reactivity of Analogues

Structural analogs highlight substituent effects:

Compound Key Reaction Difference
3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-... Ethoxy group undergoes faster hydrolysis vs. methoxy
5,7,9-trimethyl-3-(4-methoxyphenyl)-...Additional methyl groups enhance steric shielding at N7

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name 3-Substituent 9-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methoxyphenyl Isobutyl C₁₈H₂₀N₆O₃ 368.39 High lipophilicity; kinase inhibition studies
9-(4-Chlorobenzyl)-5,7-Dimethyl-3-(4-Methylphenyl)-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H)-Dione 4-Methylphenyl 4-Chlorobenzyl C₂₃H₂₂ClN₆O₂ 457.91 Enhanced halogen interactions; antimicrobial activity
3-(4-Chlorophenyl)-9-Isopropyl-5,7-Dimethyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione 4-Chlorophenyl Isopropyl C₁₉H₂₀ClN₆O₂ 406.86 Commercial availability (90% purity; $237–664/mg)
9-Benzyl-3-(4-Methoxyphenyl)-5-Methyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H)-Dione 4-Methoxyphenyl Benzyl C₂₁H₁₈N₆O₃ 402.41 Moderate solubility in polar solvents
9-Isopropyl-5-Methyl-3-(p-Tolyl)-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione p-Tolyl (4-methyl) Isopropyl C₁₈H₂₀N₆O₂ 352.39 Reduced steric hindrance; synthetic precursor

Key Research Findings

Bioactivity: The 4-methoxyphenyl group in the target compound enhances binding to adenosine receptors compared to 4-chlorophenyl or p-tolyl analogs, likely due to electron-donating effects . Isobutyl at the 9-position improves metabolic stability over benzyl or isopropyl groups, as shown in hepatic microsome assays .

Physicochemical Properties :

  • Lipophilicity (logP): Target compound (logP = 2.1) vs. benzyl analog (logP = 2.5) vs. 4-chlorobenzyl analog (logP = 3.0) .
  • Solubility: The target’s isobutyl chain reduces aqueous solubility compared to isopropyl derivatives but enhances membrane permeability .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving Suzuki coupling for the 4-methoxyphenyl group and alkylation for the isobutyl chain .
  • In contrast, 9-isopropyl analogs are synthesized more efficiently via nucleophilic substitution .

Commercial and Research Availability

  • The 3-(4-chlorophenyl)-9-isopropyl analog is commercially available at 90% purity, priced from $237/mg (1mg) to $664/mg (100mg) .

Preparation Methods

Triazole Ring Formation via Cyclocondensation

A common strategy for triazolo-purines involves constructing the triazole ring through cyclocondensation. For analogs like 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-triazolo[4,3-e]purine-6,8(7H,9H)-dione , this typically proceeds via:

  • Purine Precursor Preparation :

    • Start with 6-chloro-9H-purine derivatives.
    • Introduce the 5-methyl group via methylation using iodomethane in the presence of a base (e.g., K₂CO₃).
  • Triazole Ring Synthesis :

    • React the purine intermediate with hydrazine hydrate to form a hydrazino-purine.
    • Cyclize with an orthoester (e.g., triethyl orthoformate) under acidic conditions to form the triazolo ring.

Example Reaction Conditions :

Step Reagents/Conditions Yield
Hydrazination Hydrazine hydrate, EtOH, reflux, 12 hr 75%
Cyclization Triethyl orthoformate, HCl, 100°C, 6 hr 68%

Functionalization of the 9-Isobutyl Group

The isobutyl group is introduced via alkylation of a secondary amine intermediate:

  • Intermediate Preparation :

    • Generate a 9-H purine derivative by selective deprotection.
  • Alkylation :

    • Treat with isobutyl bromide in the presence of a strong base (e.g., NaH) in THF.

Critical Parameters :

  • Temperature control (0–5°C) minimizes over-alkylation.
  • Steric hindrance necessitates prolonged reaction times (24–48 hr).

Methylation at the 5-Position

The 5-methyl group is typically installed early in the synthesis to avoid interference with subsequent steps:

  • Methylation Protocol :

    • React a 5-H purine precursor with methyl iodide in DMF using K₂CO₃ as a base.
  • Alternative Approaches :

    • Use dimethyl sulfate under acidic conditions, though this risks sulfonation byproducts.

Final Cyclization and Purification

The last stage involves closing the purine-dione system:

  • Cyclization :

    • Treat the linear intermediate with POCl₃ to form the dione rings, followed by aqueous workup.
  • Purification :

    • Recrystallization from ethanol/water mixtures yields high-purity product (>95% by HPLC).

Yield Optimization :

Parameter Effect on Yield
POCl₃ stoichiometry (1.5 eq) Maximizes cyclization (78%)
Reaction time (4 hr) Balances completion vs. degradation

Scalability and Industrial Considerations

  • Cost-Effective Reagents :

    • Substituting Pd catalysts with Ni-based systems reduces costs but requires higher temperatures.
  • Solvent Recovery :

    • THF and DMF are recycled via distillation, improving process sustainability.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:

Core Formation : Reacting a substituted purine-dione precursor with 4-methoxybenzaldehyde under acidic conditions to form the triazolopurine scaffold.

Functionalization : Introducing the isobutyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using NaH in DMF) .

Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Key validation includes elemental analysis (C, H, N), IR spectroscopy (C=O stretches at 1680–1720 cm⁻¹), and UV-Vis (λmax ~270–300 nm for aromatic systems) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. Q3. What strategies are recommended for optimizing bioactivity through structural modifications?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

Substituent Variation :

  • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to modulate electronic effects .
  • Modify the isobutyl chain to cyclopropyl or arylalkyl groups to alter lipophilicity .

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or CYP450 enzymes) .

In Vitro Assays : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .

Q. Q4. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from experimental variables or assay conditions . Mitigate via:

Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for apoptosis assays).

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside flow cytometry for apoptosis) .

Q. Q5. What computational methods are effective for predicting metabolic stability of this compound?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD) :

QM Calculations : Use Gaussian09 to model oxidation potentials of the methoxyphenyl group (B3LYP/6-31G* basis set).

Metabolite Prediction : Employ software like MetaSite to identify probable CYP3A4-mediated hydroxylation sites .

ADME Modeling : Predict logP and solubility via ChemAxon or Schrodinger’s QikProp, correlating with in vitro hepatic microsomal stability assays .

Q. Q6. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Methodological Answer: Design experiments to probe reaction pathways:

Kinetic Studies : Monitor hydrolysis rates under varying pH (e.g., 1M HCl vs. phosphate buffer) via HPLC .

Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in degradation products via mass spectrometry .

Trapping Intermediates : Add nucleophiles (e.g., thiols) to stabilize reactive intermediates for NMR characterization .

Methodological Considerations

Q. Q7. What experimental designs are robust for studying photophysical properties?

Methodological Answer: Use a combination of:

Time-Resolved Fluorescence : Measure excited-state lifetimes (e.g., using a picosecond laser system) to assess π-conjugation effects .

DFT Calculations : Optimize geometries (e.g., B3LYP/def2-TZVP) to correlate HOMO-LUMO gaps with UV-Vis absorption .

Solvatochromism Studies : Test emission spectra in solvents of varying polarity (e.g., hexane → DMSO) to evaluate charge-transfer transitions .

Q. Q8. How can researchers integrate green chemistry principles into synthesis?

Methodological Answer: Adopt solvent-free or aqueous-phase reactions :

Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 4 hrs) and improve yields .

Ionic Liquids : Replace DMF with [Bmim]Cl for recyclable, low-toxicity conditions .

Catalytic Systems : Use nano-catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to minimize waste .

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